molecular formula C10H9FO4 B13668684 2-(Ethoxycarbonyl)-4-fluorobenzoic acid

2-(Ethoxycarbonyl)-4-fluorobenzoic acid

Cat. No.: B13668684
M. Wt: 212.17 g/mol
InChI Key: ASDDOCPBNATORC-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-4-fluorobenzoic acid (CAS 1822661-02-8) is a fluorinated benzoic acid derivative serving as a versatile synthetic intermediate in organic and medicinal chemistry research. This compound, with a molecular formula of C10H9FO4 and a molecular weight of 212.17 g/mol, features both a carboxylic acid and an ethyl ester functional group on a fluorinated aromatic ring, making it a valuable bifunctional building block . Its primary research application lies in the synthesis of more complex molecules, particularly in pharmaceutical development. Structurally similar fluorobenzoic acid derivatives are recognized as key precursors in the preparation of Retinoid-X-Receptor (RXR) modulators, which are investigated as potential oral treatments for conditions like obesity and diabetes, as well as for certain cancers . The presence of multiple reactive sites allows researchers to perform sequential synthetic transformations, for instance, by modifying the carboxylic acid group while preserving the ethyl ester, or vice-versa. The compound requires cold-chain transportation and should be stored at 2-8°C to ensure stability . WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary consumption.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-ethoxycarbonyl-4-fluorobenzoic acid

InChI

InChI=1S/C10H9FO4/c1-2-15-10(14)8-5-6(11)3-4-7(8)9(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

ASDDOCPBNATORC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification of 4-Fluorobenzoic Acid

One of the most common and straightforward methods to prepare 2-(Ethoxycarbonyl)-4-fluorobenzoic acid involves the esterification of 4-fluorobenzoic acid with ethanol. This classical approach uses acid catalysis, typically sulfuric acid, under reflux conditions to promote the formation of the ethyl ester.

  • Reaction Conditions:

    • Starting material: 4-fluorobenzoic acid
    • Reagent: Ethanol (absolute)
    • Catalyst: Concentrated sulfuric acid
    • Temperature: Reflux (~78 °C)
    • Time: 7–8 hours
    • Work-up: Neutralization with sodium carbonate solution, extraction with organic solvents such as chloroform, drying, and solvent removal.
  • Yield and Purity:

    • Yields reported around 80–90%
    • Purity confirmed by thin layer chromatography (TLC) and melting point analysis

This method is well-documented and provides a reliable route to the target ester with moderate to high yield and straightforward purification.

Direct Fluorination of 4-(Ethoxycarbonyl)benzoic Acid

Another synthetic route involves the selective fluorination of 4-(Ethoxycarbonyl)benzoic acid to introduce the fluorine atom at the ortho position relative to the ester group.

  • Fluorinating Agents:
    • Selectfluor or other electrophilic fluorinating reagents
  • Solvent:
    • Acetonitrile or other polar aprotic solvents
  • Temperature:
    • Generally room temperature or mild heating
  • Advantages:
    • Direct introduction of fluorine without pre-functionalization
  • Challenges:
    • Control of regioselectivity and avoidance of over-fluorination

This method is less common industrially but valuable for late-stage fluorination in complex molecules.

Multi-Step Synthetic Routes via Amino and Halogen Intermediates

Some advanced methods involve the synthesis of intermediates such as 4-amino-2-chlorobenzoic acid or 2-chloro-4-fluorobenzoic acid, followed by functional group transformations to install the ethoxycarbonyl group. These methods often utilize:

  • Protection of amino groups with silyl-based protecting groups
  • Oxidation and substitution reactions using hydrogen peroxide and potassium fluoride
  • Catalysis by phosphorus heteropoly tungstic acid ammonium salt in ionic liquids
  • Controlled reaction conditions (temperature 40–70 °C, pressure 5–10 atm)

These approaches achieve high yields (above 90%) and are suitable for industrial scale-up due to their robustness and reproducibility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Notes
Esterification 4-fluorobenzoic acid Ethanol, sulfuric acid Reflux 7–8 h, ~78 °C 80–90 Classical, straightforward, scalable
Direct Fluorination 4-(Ethoxycarbonyl)benzoic acid Selectfluor, acetonitrile Room temp Variable Late-stage fluorination, regioselectivity critical
Multi-step via halogenated intermediates 4-amino-2-chlorobenzoic acid or related H2O2, KF, phosphorus heteropoly tungstic acid, ionic liquids 40–70 °C, 5–10 atm, several hours 93–97 High yield, industrially relevant, complex

Detailed Research Findings and Notes

  • Esterification Reaction Monitoring: TLC using ethyl acetate and n-hexane as mobile phases and UV detection is standard for monitoring reaction progress and purity.

  • Purification: Neutralization with sodium carbonate solution removes unreacted acid. Organic extraction followed by solvent evaporation yields the ester product.

  • Catalytic Systems: The use of ionic liquids and heteropoly acids as catalysts in halogenated intermediate transformations enhances reaction rates and yields, offering greener alternatives to traditional solvents.

  • Reaction Yields: High yields (above 90%) reported for multi-step methods involving amino and halogen intermediates, indicating efficient conversion and minimal side reactions.

  • Industrial Considerations: Continuous flow reactors and automated processes are suggested for large-scale production to optimize reaction times and improve safety profiles.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Carboxylic Acid: Hydrolysis of the ester group yields 4-fluorobenzoic acid.

Scientific Research Applications

2-(Ethoxycarbonyl)-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-4-fluorobenzoic acid depends on its specific applicationFluorine’s high electronegativity can affect the electronic distribution in the molecule, leading to changes in binding affinity and activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Molecular Formula Substituents Melting Point Key Properties/Applications Reference
2-(Ethoxycarbonyl)-4-fluorobenzoic acid - C10H9FO4 2-Ethoxycarbonyl, 4-Fluoro - Ester hydrolysis potential; drug intermediate -
2-Acetamido-4-fluorobenzoic acid 394-27-4 C9H8FNO3 2-Acetamido, 4-Fluoro 212–216°C Hydrogen bonding; higher solubility in polar solvents
2-(3-Ethoxyphenyl)-4-fluorobenzoic acid 1261907-57-6 C15H13FO3 3-Ethoxyphenyl, 4-Fluoro - Increased lipophilicity; potential for π-π interactions
2-(Carboxymethoxy)-4-fluorobenzoic acid - C9H7FO5 2-Carboxymethoxy, 4-Fluoro - Enhanced acidity (two -COOH groups); metal chelation
4-ETHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID 874288-38-7 C9H10BFO4 4-Ethoxycarbonyl, 3-Fluoro - Suzuki coupling precursor; catalytic applications

Key Observations:

  • Electronic Effects : The ethoxycarbonyl group is electron-withdrawing, reducing electron density at the aromatic ring compared to ether or alkyl substituents. Fluorine further enhances this effect, directing electrophilic substitutions to the meta position.
  • Solubility : Esters like this compound are less polar than carboxylic acids or amides, reducing water solubility. For instance, 2-acetamido-4-fluorobenzoic acid (melting point 212–216°C) exhibits higher crystallinity due to hydrogen bonding .
  • Reactivity : The ethoxycarbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-fluoro-2-carboxybenzoic acid. Boronic acid derivatives (e.g., CAS 874288-38-7) are valuable in cross-coupling reactions .

Q & A

Q. What are the optimal synthetic routes for 2-(Ethoxycarbonyl)-4-fluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

Esterification : Reacting 4-fluorobenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to introduce the ethoxycarbonyl group.

Halogenation : Fluorination at the 4-position via electrophilic substitution using HF-pyridine or Selectfluor® under controlled temperatures (40–60°C).
Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hrs), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic F coupling patterns).
  • X-ray Crystallography : Resolves crystal packing and confirms substituent geometry (e.g., dihedral angles between ethoxycarbonyl and fluorophenyl groups) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 213.1).

Advanced Research Questions

Q. How do electronic effects of the ethoxycarbonyl and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at the 4-position deactivates the aromatic ring, directing electrophilic attacks to the ortho position. The ethoxycarbonyl group enhances solubility in polar solvents, facilitating Suzuki-Miyaura couplings. For example:
  • Pd-catalyzed coupling : Reactivity with aryl boronic acids is optimized at 80°C using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1). Yields drop if the fluorine is replaced with chloro due to steric hindrance .
  • Computational modeling (DFT) predicts charge distribution, aiding in reaction design .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Resolution methods include:
  • Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism).
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic vs. ethoxy protons).
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns (e.g., ¹⁹F vs. ³⁵Cl) .

Q. What is the role of this compound in modulating cytochrome P450 enzymes, and how is this studied?

  • Methodological Answer : The compound acts as a competitive inhibitor of CYP3A4. Assays include:
  • Fluorescence-based inhibition assays : Using 7-benzyloxy-4-(trifluoromethyl)coumarin as a substrate.
  • Molecular docking : Predicts binding affinity to the heme-active site (PDB ID: 1TQN).
  • Metabolite profiling : LC-MS/MS identifies hydroxylated derivatives, confirming regioselectivity influenced by fluorine .

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